4-(4-Nitrophenoxy)phenol
Overview
Description
4-(4-Nitrophenoxy)phenol is an organic compound characterized by a phenol group substituted with a nitrophenoxy group at the para position. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is known for its unique structural properties, which contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitrophenol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 4-(4-Aminophenoxy)phenol.
Substitution: Halogenated derivatives or alkylated phenols.
Scientific Research Applications
4-(4-Nitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins, where it imparts specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)phenol involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and cell damage. This property is exploited in its antimicrobial and anticancer applications, where it targets specific cellular pathways to exert its effects.
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the additional phenoxy group.
4-(4-Aminophenoxy)phenol: A reduced form of 4-(4-Nitrophenoxy)phenol with an amino group instead of a nitro group.
4-Chlorophenol: Used as a starting material in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenoxy group, which confer distinct reactivity and functional properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
IUPAC Name |
4-(4-nitrophenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCDSAOUQRQDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177005 | |
Record name | 4-(4-Nitrophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22479-78-3 | |
Record name | 4-(4-Nitrophenoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22479-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Nitrophenoxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Nitrophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-(4-Nitrophenoxy)phenol in scientific research?
A: this compound is primarily utilized as a chemical building block in the synthesis of novel polymers [, ]. Its structure, featuring both ether and nitro groups, allows for further modifications, leading to the creation of monomers like sulfone ether diamines []. These monomers are then used to synthesize various polymers, including poly(sulfone ether imide)s [] and poly(keto ether ether amide)s [].
Q2: How is this compound synthesized?
A: this compound is synthesized via a nucleophilic substitution reaction [, ]. This involves reacting 1-fluoro-4-nitrobenzene with hydroquinone in the presence of potassium carbonate (K2CO3) using N-methyl-2-pyrrolidone (NMP) as a solvent [].
Q3: What are the key properties of polymers synthesized using this compound derived monomers?
A3: Research indicates that polymers incorporating this compound derived monomers, such as sulfone ether diamines, exhibit desirable characteristics including:
- High thermal stability: These polymers demonstrate impressive resistance to degradation at elevated temperatures, with 10% weight loss occurring between 396-448°C [].
- Enhanced solubility: The incorporation of the this compound derived structure, featuring keto, ether, and aromatic units, contributes to improved solubility in various solvents [].
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